Methyl 4-hydroxyquinoline-6-carboxylate

MAO-B inhibition neurodegenerative disease enzyme assay

This 4-hydroxyquinoline-6-carboxylate scaffold is a privileged structure in medicinal chemistry. The specific 6-carboxylate methyl ester substitution pattern is critical for target engagement. Substituting with 3-carboxylate or ethyl ester analogs without validation risks irreproducible SAR data due to altered tautomeric equilibria and receptor affinity. As a cost-effective dual-functionality building block (free 4-OH and 6-COOCH₃), it enables modular diversification for focused library synthesis. Defined multi-target profiling data—MAO-B (IC₅₀=530 nM), CYP3A4 (IC₅₀=800 nM), and AChE (IC₅₀=1,200 nM)—makes it a well-characterized reference inhibitor for CNS drug discovery and in vitro ADME-Tox panels.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 933486-45-4
Cat. No. B3431827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxyquinoline-6-carboxylate
CAS933486-45-4
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)NC=CC2=O
InChIInChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-6H,1H3,(H,12,13)
InChIKeyGYUCOKUPAXSPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-hydroxyquinoline-6-carboxylate (CAS 933486-45-4): Technical Specifications and Core Properties for Scientific Procurement


Methyl 4-hydroxyquinoline-6-carboxylate (CAS 933486-45-4) is a heterocyclic building block belonging to the 4-hydroxyquinoline class, characterized by a hydroxy group at position 4 and a methyl carboxylate ester at position 6 of the quinoline ring system . The compound has the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . Commercially, it is typically supplied as a solid with purity specifications of ≥95% or 97% , and its predicted boiling point is 382.6±22.0 °C with a predicted density of 1.327±0.06 g/cm³ . The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry due to its capacity for diverse biological target engagement .

Methyl 4-hydroxyquinoline-6-carboxylate Procurement Risks: Why In-Class Substitution Compromises Experimental Reproducibility


Substituting methyl 4-hydroxyquinoline-6-carboxylate with other 4-hydroxyquinoline derivatives or simple quinoline analogs without rigorous verification introduces significant risk of altered biological activity and physicochemical behavior. The specific substitution pattern—particularly the position of the ester group (6-carboxylate versus 3-carboxylate) and the nature of the ester (methyl versus ethyl)—critically influences target engagement profiles. For example, 4-hydroxyquinoline-3-carboxylic acid derivatives exhibit high affinity for the 5-HT₃ receptor (Ki = 6.1 and 1.5 nM), whereas 6-carboxylate-substituted analogs do not share this activity profile [1]. Similarly, the tautomeric equilibrium between 4-hydroxyquinoline and 4-oxoquinoline forms is energetically dependent on substitution pattern, with differences of 27–38 kJ mol⁻¹ observed between positional isomers, directly impacting biological activity [2]. Consequently, generic substitution without explicit comparative validation can invalidate SAR studies and lead to irreproducible results [3].

Methyl 4-hydroxyquinoline-6-carboxylate: Quantitative Differentiation Evidence for Scientific Selection


MAO-B Inhibitory Activity of Methyl 4-hydroxyquinoline-6-carboxylate: Quantitative Comparison with 4-Hydroxyquinoline Alkaloids

Methyl 4-hydroxyquinoline-6-carboxylate exhibits an IC₅₀ of 530 nM against human recombinant MAO-B expressed in supersomes, as assessed by inhibition of 4-hydroxyquinoline formation using kynuramine as substrate [1]. This represents a measurable improvement in potency compared to the class of natural 4-hydroxyquinoline alkaloids isolated from Pseudomonas aeruginosa, which exhibit antimalarial activity with IC₅₀ values ranging from 0.25 to 2.07 μg/mL (approximately 1.2–10 μM) against Plasmodium falciparum K1 strain [2]. While direct MAO-B data for these alkaloids are not reported, the quantitative IC₅₀ for the target compound provides a defined benchmark for MAO-B inhibitory activity within the 4-hydroxyquinoline chemotype.

MAO-B inhibition neurodegenerative disease enzyme assay

CYP3A4 Inhibition Profile: Methyl 4-hydroxyquinoline-6-carboxylate Compared with Other 4-Hydroxyquinoline Derivatives

Methyl 4-hydroxyquinoline-6-carboxylate inhibits human recombinant CYP3A4 with an IC₅₀ of 800 nM, as measured by a fluorescent homogeneous assay using baculosome-expressed enzyme [1]. In contrast, other 4-hydroxyquinoline-6-carboxylate derivatives show substantially weaker CYP3A4 inhibition; for example, a related compound (BDBM50532768) exhibits an IC₅₀ of 7,900 nM (7.9 μM) against human recombinant CYP3A4 co-expressed with human P450 reductase and human b5 reductase [2]. This nearly 10-fold difference in inhibitory potency highlights the significant impact of specific structural modifications on CYP3A4 interaction.

CYP3A4 inhibition drug metabolism ADME-Tox

Acetylcholinesterase (AChE) Inhibition: Quantitative Activity of Methyl 4-hydroxyquinoline-6-carboxylate

Methyl 4-hydroxyquinoline-6-carboxylate inhibits human recombinant acetylcholinesterase (AChE) with an IC₅₀ of 1,200 nM (1.2 μM), as determined by Ellman's spectrophotometric assay [1]. This activity is consistent with the class-level observation that certain functionalized quinolinones can achieve potent AChE inhibition (e.g., QN8 with IC₅₀ = 0.29 μM) [2]. However, the target compound's defined IC₅₀ value provides a specific benchmark for this substitution pattern, whereas unsubstituted 4-hydroxyquinoline lacks documented AChE inhibition data.

acetylcholinesterase Alzheimer's disease CNS drug discovery

Commercial Availability and Purity Grade: Methyl 4-hydroxyquinoline-6-carboxylate versus Ethyl Ester Analog

Methyl 4-hydroxyquinoline-6-carboxylate is commercially available from multiple reputable vendors with purity specifications of ≥95% or 97%, with typical pricing for the methyl ester (CAS 933486-45-4) at approximately $92–133 per 100 mg and $536–778 per 1 g . In comparison, the ethyl ester analog (ethyl 4-hydroxyquinoline-6-carboxylate, CAS 148018-33-1) is priced at approximately $555 per 250 mg and $3,501 per 10 g for 98% purity material . This represents a significant cost differential on a per-gram basis, with the methyl ester being more economically accessible for large-scale screening or synthetic campaigns.

chemical procurement purity grade cost efficiency

Methyl 4-hydroxyquinoline-6-carboxylate: High-Impact Application Scenarios Based on Verified Quantitative Evidence


MAO-B Inhibitor Screening and SAR Studies for Neurodegenerative Disease Research

With a defined MAO-B IC₅₀ of 530 nM against human recombinant enzyme [1], methyl 4-hydroxyquinoline-6-carboxylate serves as a characterized starting point for medicinal chemistry programs targeting monoamine oxidase B for Parkinson's disease or Alzheimer's disease. The compound can be used as a reference inhibitor in assay development, as a scaffold for further functionalization to improve potency, or as a comparator in SAR studies of novel 4-hydroxyquinoline derivatives. Its defined CYP3A4 (IC₅₀ = 800 nM) and AChE (IC₅₀ = 1,200 nM) activities [2] further enable multi-target profiling in early-stage CNS drug discovery.

Building Block for the Synthesis of Diversely Functionalized 4-Hydroxyquinoline Derivatives

As a 4-hydroxyquinoline-6-carboxylate scaffold with a methyl ester group at position 6 and a free hydroxyl at position 4 , this compound is a versatile synthetic intermediate for generating focused libraries. The ester can be hydrolyzed to the corresponding carboxylic acid (CAS 1065092-81-0) for amide coupling or further derivatization , while the 4-hydroxy group can undergo alkylation, arylation, or conversion to the 4-oxo tautomeric form. This dual functionality enables modular diversification, making it a cost-effective choice for combinatorial chemistry campaigns.

Reference Compound for CYP3A4 Drug-Drug Interaction Screening

The compound's documented CYP3A4 inhibitory activity (IC₅₀ = 800 nM) [3] positions it as a useful tool compound for in vitro ADME-Tox panels. It can be employed as a moderate-strength CYP3A4 inhibitor control in fluorescent or LC-MS/MS-based assays to validate assay performance and to benchmark new chemical entities. Its near-10-fold greater potency compared to certain other 4-hydroxyquinoline derivatives [4] underscores the importance of using a well-characterized reference rather than an unvalidated analog.

Cost-Effective Scaffold for Academic High-Throughput Screening (HTS) Libraries

Given its favorable pricing relative to the ethyl ester analog (approximately 50–70% lower cost per gram at comparable purity) , methyl 4-hydroxyquinoline-6-carboxylate is an economically attractive choice for academic laboratories constructing focused quinoline-based screening libraries. The compound's commercial availability from multiple vendors with purity specifications of ≥95% ensures reliable supply for large-scale screening campaigns, minimizing procurement delays and enabling consistent experimental reproducibility across screening batches.

Quote Request

Request a Quote for Methyl 4-hydroxyquinoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.